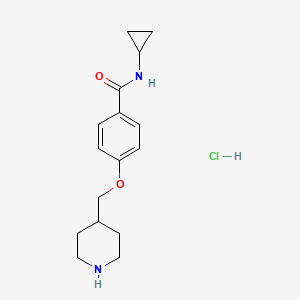

N-cyclopropyl-4-(piperidin-4-ylmethoxy)benzamide hydrochloride

Description

N-cyclopropyl-4-(piperidin-4-ylmethoxy)benzamide hydrochloride (CAS: 1332531-14-2) is a benzamide derivative with a molecular formula of C₁₆H₂₃ClN₂O₂ and a molecular weight of 310.82 g/mol . Its structure features a cyclopropyl group attached to the benzamide nitrogen and a piperidin-4-ylmethoxy substituent at the para-position of the benzene ring. The cyclopropyl group is known to confer metabolic stability and unique steric properties, while the piperidine moiety may enhance binding to biological targets such as receptors or enzymes .

Propriétés

IUPAC Name |

N-cyclopropyl-4-(piperidin-4-ylmethoxy)benzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O2.ClH/c19-16(18-14-3-4-14)13-1-5-15(6-2-13)20-11-12-7-9-17-10-8-12;/h1-2,5-6,12,14,17H,3-4,7-11H2,(H,18,19);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJTRDDBVVKCYIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=CC=C(C=C2)OCC3CCNCC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1332531-14-2 | |

| Record name | Benzamide, N-cyclopropyl-4-(4-piperidinylmethoxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1332531-14-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Activité Biologique

N-cyclopropyl-4-(piperidin-4-ylmethoxy)benzamide hydrochloride is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a cyclopropyl group, a piperidine moiety, and a benzamide structure. This unique combination allows for interaction with various biological targets, making it a candidate for further pharmacological studies.

The biological activity of this compound is primarily attributed to its ability to act as a ligand for specific receptors and enzymes. It modulates the activity of these targets, leading to various biological effects. The precise pathways involved can vary depending on the specific biological system and application being studied.

1. Antitumor Activity

Research has indicated that derivatives of benzamide, including this compound, exhibit significant antitumor properties. For instance, related compounds have shown potent activity against HepG2 liver cancer cells with IC50 values as low as 0.25 μM. These compounds induce cell cycle arrest through mechanisms involving the p53/p21 pathway, enhancing the expression of tumor suppressor proteins .

2. Receptor Binding Studies

The compound has been investigated for its potential as a positive allosteric modulator of metabotropic glutamate receptors (mGluR). In vitro studies suggest that such interactions can potentiate receptor responses, which may be beneficial in treating conditions like schizophrenia .

Table 1: Summary of Biological Activities and IC50 Values

| Compound | Activity Type | Cell Line/Model | IC50 Value (μM) | Mechanism of Action |

|---|---|---|---|---|

| 47 | Antitumor | HepG2 | 0.25 | Induction of cell cycle arrest via p53/p21 |

| 10b | Antitumor | HepG2 | 0.12 | Upregulation of HIF-1α and cleaved caspase-3 |

| 10j | Antitumor | HepG2 | 0.13 | Induction of apoptosis through caspase activation |

Pharmacokinetics and Safety Profile

Preliminary pharmacokinetic studies suggest that this compound possesses favorable absorption and distribution characteristics, although detailed studies are required to fully elucidate its safety profile in vivo .

Applications De Recherche Scientifique

Scientific Research Applications

N-cyclopropyl-4-(piperidin-4-ylmethoxy)benzamide hydrochloride has diverse applications across various scientific domains:

-

Chemistry :

- Building Block : It serves as a precursor for synthesizing more complex molecules.

- Reactivity : The compound can undergo oxidation, reduction, and substitution reactions, making it versatile in chemical transformations.

-

Biology :

- Ligand Studies : Investigated for its potential as a ligand in receptor binding studies.

- Mechanism of Action : It interacts with specific receptors or enzymes, modulating their activity and influencing biological pathways.

-

Medicine :

- Therapeutic Potential : Explored for analgesic and anti-inflammatory effects. Research indicates it may inhibit cyclooxygenase enzymes or modulate neurotransmitter systems.

- Antitumor Activity : Related compounds have shown significant inhibitory effects on cancer cell lines, suggesting potential anticancer properties.

The biological activity of this compound primarily revolves around its interaction with various molecular targets:

Analgesic and Anti-inflammatory Effects

Studies indicate that this compound may inhibit pro-inflammatory cytokines, reducing pain responses in animal models. This aligns with findings that similar compounds effectively treat conditions like neuropathic pain.

Antitumor Efficacy

Recent research has highlighted the antitumor potential of benzamide derivatives. For instance, a related compound demonstrated significant inhibitory effects on HepG2 liver cancer cells with an IC50 value of 0.25 µM, suggesting that N-cyclopropyl derivatives may also possess potent antitumor properties.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| N-cyclopropyl-4-(piperidin-4-ylmethoxy)benzamide | HepG2 | 0.25 | Induction of cell cycle arrest |

| Related benzamide derivative | HepG2 | 0.12 | Upregulation of HIF-1α and cleaved caspase-3 |

Case Studies

-

Antitumor Efficacy :

A study on novel N-(piperidine-4-yl)benzamide derivatives reported significant cytotoxicity against various cancer cell lines, indicating the potential for N-cyclopropyl derivatives to be developed as anticancer agents. -

Receptor Interaction Studies :

Research has shown that related compounds can act as antagonists or agonists at specific receptors, influencing pathways involved in pain perception and inflammatory responses.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substitution at the Piperidine Position

N-cyclopropyl-4-(piperidin-3-ylmethoxy)benzamide hydrochloride

- Key Difference : The methoxy group is attached to the piperidin-3-yl position instead of piperidin-4-yl.

- Impact : The positional isomerism may alter target binding affinity or pharmacokinetics. For example, the 3-yl substitution could disrupt hydrogen bonding or steric interactions in enzyme active sites compared to the 4-yl analog .

4-(Piperidin-4-yloxy)benzamide hydrochloride (CAS: 857048-73-8)

- Key Difference : Replaces the cyclopropyl group with a hydrogen atom and uses a piperidin-4-yloxy linkage.

- Impact: The absence of the cyclopropyl group reduces steric hindrance and may decrease metabolic stability.

Substitution at the Benzamide Nitrogen

N-Isopropyl-4-(piperidin-4-ylmethoxy)benzamide hydrochloride (CAS: 1306738-83-9)

- Key Difference : Substitutes the cyclopropyl group with an isopropyl moiety.

- This analog is also marked as discontinued, hinting at inferior efficacy or stability compared to the cyclopropyl variant .

N-cyclopropyl-4-[(methylamino)methyl]benzamide hydrochloride (CID: 28818873)

- Key Difference: Replaces the piperidin-4-ylmethoxy group with a methylaminomethyl chain.

- Impact : The shorter, flexible chain may limit interactions with deep binding sites, reducing potency. Its molecular formula (C₁₂H₁₆ClN₂O ) and weight (248.72 g/mol ) reflect a less complex structure, which could simplify synthesis but compromise target engagement .

Functional Group Modifications

Methyl 3-(piperidin-4-yl)benzoate hydrochloride (CAS: 333986-70-2)

- Key Difference : Replaces the benzamide with a methyl ester and shifts the piperidine to the meta-position.

- Impact : The ester group may increase hydrophobicity but reduce hydrogen-bonding capacity. This compound’s similarity score (0.79 vs. the target) suggests partial overlap in applications, though its pharmacological profile likely diverges significantly .

Research Findings and Implications

- Metabolic Stability : The cyclopropyl group in the target compound enhances resistance to oxidative metabolism compared to isopropyl or hydrogen substituents .

- Target Binding : Piperidin-4-ylmethoxy groups are associated with improved affinity for central nervous system targets, whereas positional isomers (e.g., piperidin-3-yl) may exhibit reduced activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-cyclopropyl-4-(piperidin-4-ylmethoxy)benzamide hydrochloride?

- Methodology :

- Step 1 : Prepare the benzamide core via coupling of 4-(piperidin-4-ylmethoxy)benzoyl chloride with cyclopropylamine under anhydrous conditions (e.g., dichloromethane, room temperature) .

- Step 2 : Hydrochloride salt formation using hydrogen chloride gas or HCl/diethyl ether .

- Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/pentane) and purify intermediates via recrystallization or column chromatography .

Q. How should researchers handle and store this compound to ensure stability?

- Handling : Use personal protective equipment (gloves, goggles) and work in a fume hood to avoid inhalation/contact. Avoid strong oxidizers (e.g., peroxides) due to incompatibility .

- Storage : Store in airtight containers at 2–8°C, protected from moisture and light. Stability data for related piperidine-benzamide analogs indicate no decomposition under these conditions for ≥12 months .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- 1H/13C NMR : Dissolve in deuterated chloroform (CDCl3) or DMSO-d6. Key signals include:

- Cyclopropyl CH protons: δ 0.55–0.90 ppm (multiplet) .

- Piperidine methoxy protons: δ 3.70–4.20 ppm (broad) .

Advanced Research Questions

Q. How can crystallographic refinement resolve structural ambiguities in this compound?

- Data Collection : Use high-resolution X-ray diffraction (≤1.0 Å).

- Refinement : Employ SHELXL for anisotropic displacement parameter refinement. Address twinning with TWIN/BASF commands .

- Validation : Check geometry with WinGX/ORTEP; target R-factor <5% for high-quality data .

Q. What strategies mitigate low yields during the piperidine-methoxy coupling step?

- Issue : Steric hindrance from the piperidine ring.

- Solutions :

- Use DMF as a polar aprotic solvent to enhance reactivity .

- Introduce a protecting group (e.g., Boc) on the piperidine nitrogen, followed by deprotection post-coupling .

- Optimize stoichiometry (1.2:1 acyl chloride:amine ratio) .

Q. How can researchers validate the hydrochloride salt form experimentally?

- Elemental Analysis : Compare calculated vs. observed C/H/N/Cl percentages (e.g., Cl~10% for monohydrochloride) .

- Ion Chromatography : Quantify chloride ions after dissolving in water .

- X-ray Diffraction : Confirm Cl⁻ counterion placement in the crystal lattice .

Q. How to address discrepancies between computational and experimental NMR chemical shifts?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.